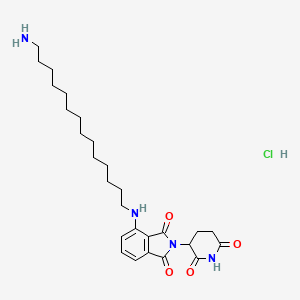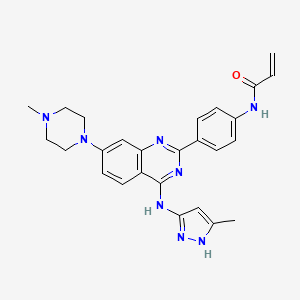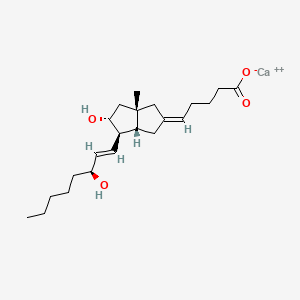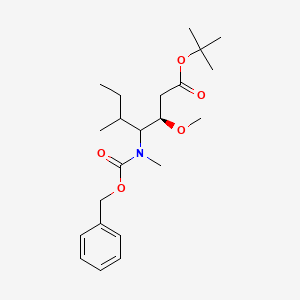![molecular formula C21H25ClN2O4 B12373359 5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UK4b is a highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This compound exhibits significant anti-inflammatory and analgesic properties and has shown the capability to inhibit the growth of abdominal aortic aneurysms in mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UK4b involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of UK4b would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
UK4b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
UK4b has a wide range of scientific research applications, including:
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in inflammation and pain.
Medicine: Explored as a potential therapeutic agent for treating conditions like abdominal aortic aneurysms and chronic pain.
Wirkmechanismus
UK4b exerts its effects by selectively inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is responsible for the overproduction of prostaglandin E2 (PGE2), a lipid messenger involved in the inflammatory response. By inhibiting mPGES-1, UK4b reduces the production of PGE2, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KD001: Another potent mPGES-1 inhibitor with similar anti-inflammatory and analgesic effects.
Ceftriaxone: An FDA-approved drug identified as a potent mPGES-1 inhibitor.
Uniqueness of UK4b
UK4b is unique in its high selectivity and potency for inhibiting mPGES-1. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C21H25ClN2O4 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
5-[[3-chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H25ClN2O4/c22-17-13-15(12-16-19(25)23-21(27)24-20(16)26)9-10-18(17)28-11-5-4-8-14-6-2-1-3-7-14/h9-10,12-14H,1-8,11H2,(H2,23,24,25,26,27) |
InChI-Schlüssel |
WNVDLSYMUWMZRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)






![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)



![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
